molecular formula C30H26O10 B050345 Shiraiachrome A CAS No. 124709-39-3

Shiraiachrome A

Cat. No.: B050345
CAS No.: 124709-39-3
M. Wt: 546.5 g/mol
InChI Key: VANSZAOQCMTTPB-UHFFFAOYSA-N
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Description

Shiraiachrome A is a member of the perylenequinone class of natural products, which also includes the elsinochromes, the calphostins, and cercosporin . It is comprised of an oxidized pentacyclic core as well as a 7-membered carbocyclic ring .


Synthesis Analysis

Intramolecular 1,8-diketone aldol reactions were studied as a tool for the construction of the seven-membered rings of this compound . Conditions were identified to obtain the relative stereochemistries present in the natural product with excellent diastereoselectivity .


Molecular Structure Analysis

The molecular formula of this compound is C30H26O10 . It has a molecular weight of 546.52100 .


Chemical Reactions Analysis

Intramolecular 1,8-diketone aldol reactions were studied for the construction of the seven-membered rings of this compound . The conditions were identified to obtain the relative stereochemistries present in the natural product with excellent diastereoselectivity .


Physical and Chemical Properties Analysis

This compound has a density of 1.55g/cm3 . Its boiling point is 996.3ºC at 760mmHg . The exact mass is 546.15300 .

Scientific Research Applications

  • Anti-angiogenic Properties : Shiraiachrome A exhibits significant anti-angiogenic effects, which could be valuable in treating diseases like cancer, rheumatoid arthritis, and diabetic retinopathy. It inhibits the proliferation, migration, and tube formation of human microvascular endothelial cells, and suppresses the autophosphorylation of receptor tyrosine kinases involved in angiogenesis (Tong et al., 2004).

  • Antitumor and Antiviral Agents : As a cytotoxic principle in Shiraia bambusicola, this compound and its derivatives demonstrate potential as antitumor and antiviral agents, with certain derivatives showing potent cytotoxicity against solid tumor cells and strong antiviral activity against HSV-1 and HSV-2. These compounds also inhibit protein kinase C, suggesting their usefulness in cancer treatment (Wang et al., 1992).

  • Synthesis Research : Studies have been conducted on the synthesis of the cores of hypocrellin and shiraiachrome, exploring intramolecular 1,8-diketone aldol reactions for constructing the seven-membered rings of these compounds. This research aids in understanding the chemical structure and potential synthetic pathways for this compound (O'brien et al., 2010).

  • Conformation and Tautomerism Studies : The conformation and tautomerism of perylenequinones like this compound have been investigated, with a focus on understanding their behavior in solution and their structural dynamics. This is crucial for their potential medical applications, particularly in photodynamic therapy (Mazzini et al., 2001).

  • Immunostimulating Activity : A polysaccharide from Shiraia bambusicola, related to this compound, has shown immunostimulating activity, indicating potential applications in enhancing immune responses (Wang et al., 2020).

Mechanism of Action

Shiraiachrome A has been found to have anti-angiogenic effects . It inhibits angiogenesis by blocking growth factor-stimulated autophosphorylation of receptor tyrosine kinases .

Properties

IUPAC Name

16-acetyl-12,13,17-trihydroxy-7,9,14,20-tetramethoxy-17-methylhexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1,3,6,8,10,12,14,18(23),19-nonaene-5,21-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26O10/c1-10(31)25-24-21-17-11(26(33)28(35)29(24)40-6)7-14(37-3)20-15(38-4)9-13(32)19(22(17)20)23-18(21)12(30(25,2)36)8-16(39-5)27(23)34/h7-9,23,25,33,35-36H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZXESCNYAMPIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C2=C(C(=C(C3=CC(=C4C(=CC(=O)C5=C4C3=C2C6=C(C1(C)O)C=C(C(=O)C65)OC)OC)OC)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80924912
Record name 4-Acetyl-1,5,9-trihydroxy-3,7,11,12-tetramethoxy-5-methyl-5,8a-dihydro-2H-cyclohepta[ghi]perylene-2,8(4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80924912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

546.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124709-39-3
Record name Shiraiachrome A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124709393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Acetyl-1,5,9-trihydroxy-3,7,11,12-tetramethoxy-5-methyl-5,8a-dihydro-2H-cyclohepta[ghi]perylene-2,8(4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80924912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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